molecular formula C20H26N2O4 B11166164 Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11166164
M. Wt: 358.4 g/mol
InChI Key: DXGJRSLHPPWQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of carbamate esters This compound is characterized by its complex structure, which includes a benzoate ester linked to a pyrrolidinone ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is subsequently coupled with 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process typically includes the use of catalysts and optimized reaction conditions to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-[(1-cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C20H26N2O4/c1-2-26-20(25)14-8-10-16(11-9-14)21-19(24)15-12-18(23)22(13-15)17-6-4-3-5-7-17/h8-11,15,17H,2-7,12-13H2,1H3,(H,21,24)

InChI Key

DXGJRSLHPPWQIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.